tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is tert-butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane . The nomenclature reflects its structural components:
- tert-butyl(dimethyl)silane : A silicon-centered group with two methyl substituents and a tert-butyl group.
- Phenoxy linkage : The silane is bonded to a phenyl ring via an oxygen atom.
- 3-chloro substitution : A chlorine atom is positioned at the third carbon of the phenyl ring.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : A boronic ester ring system with two methyl groups at the 4- and 5-positions.
The molecular formula, C₁₈H₃₀BClO₃Si (MW = 368.78 g/mol), confirms the integration of these moieties. A breakdown of the formula reveals:
- Silicon-containing group : C₆H₁₃OSi (tert-butyl(dimethyl)siloxy).
- Chlorophenyl-boronic ester core : C₁₂H₁₅BClO₂ (including the dioxaborolane ring).
Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound is limited, structural insights can be inferred from related silane-protected boronic esters. For example:
The tert-butyl group induces steric hindrance, stabilizing a conformation where the dioxaborolane ring lies perpendicular to the phenyl plane. Computational models suggest that the chlorine atom’s electron-withdrawing effect slightly distorts the phenyl ring’s geometry, increasing the C–Cl bond polarity.
Electronic Structure and Bonding Patterns
Key electronic features include:
- Boron–Oxygen Bonds : The dioxaborolane ring exhibits partial double-bond character (B–O: ~1.36 Å), consistent with resonance stabilization.
- Silicon–Oxygen Interaction : The Si–O bond (bond order ~1.5) displays polar covalent character, with an estimated dipole moment of 1.2–1.5 D.
- Chlorine Substituent Effects :
Density functional theory (DFT) calculations on analogous systems predict a HOMO localized on the dioxaborolane ring and a LUMO centered on the boron atom, facilitating Suzuki-Miyaura coupling reactivity.
Comparative Analysis with Related Silane-Protected Boronic Esters
The compound’s structural uniqueness is highlighted through comparison with derivatives (Table 1):
The tert-butyl-dimethylsilane group in this compound provides greater steric protection than trimethylsilane analogs, reducing unintended hydrolysis. Conversely, the chloro substituent’s meta positioning minimizes electronic interference with the boronic ester’s reactivity compared to ortho-substituted variants.
Properties
IUPAC Name |
tert-butyl-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BClO3Si/c1-16(2,3)24(8,9)21-15-11-13(10-14(20)12-15)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTHPQOEOSYNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675267 | |
| Record name | tert-Butyl[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-46-8 | |
| Record name | 2-[3-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Phenolic Hydroxyl Group
The initial step involves protecting the hydroxyl group of 3-chloro-5-hydroxyphenol with tert-butyldimethylsilyl (TBDMS) chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions, using imidazole as a base to scavenge HCl. The silylation ensures stability during subsequent borylation steps, as unprotected phenols may deactivate palladium catalysts or undergo undesired side reactions.
Miyaura Borylation of the Aromatic Ring
The protected intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2Pin2). Key parameters influencing this reaction include:
-
Catalyst System : Pd(dppf)Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) is widely used due to its stability and efficiency in C–B bond formation. Alternative catalysts like Pd(PPh3)4 may reduce costs but often require higher loadings.
-
Solvent : Polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF) enhance solubility of boron reagents and intermediates. Dioxane is preferred for its moderate boiling point (101°C), facilitating reflux at 80–85°C.
-
Base : Potassium acetate (KOAc) neutralizes trifluoromethanesulfonic acid generated from triflate precursors, maintaining reaction pH and preventing catalyst poisoning.
A representative procedure involves heating a mixture of the silylated chloroarene (1.0 equiv), B2Pin2 (1.1 equiv), Pd(dppf)Cl2 (3 mol%), and KOAc (3.0 equiv) in dioxane at 80°C for 18 hours under nitrogen. Purification via flash chromatography (cyclohexane/ethyl acetate) typically yields the boronic ester in 64–70% isolated yield.
Catalytic Systems and Ligand Effects
The choice of ligand significantly impacts reaction efficiency. Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity by stabilizing palladium in its active zero-valent state. Monodentate ligands (e.g., PPh3) may lead to slower kinetics or incomplete conversion, as evidenced by a 41% yield when using Pd(PPh3)4 in DMF. Table 1 summarizes ligand-dependent outcomes:
Table 1: Ligand Effects on Borylation Yield
These data underscore the superiority of dppf in achieving higher yields under milder conditions.
Solvent and Temperature Optimization
Reaction kinetics and boronate stability are highly solvent-dependent. Dioxane’s moderate polarity facilitates reagent dissolution without promoting protodeboronation, a common side reaction in protic solvents. Elevated temperatures (>100°C) in toluene or xylene may accelerate borylation but risk silyl ether cleavage. A balance between reactivity and stability is achieved at 80–85°C in dioxane, as demonstrated by 70% yield after 18 hours.
Substrate Scope and Functional Group Compatibility
The methodology tolerates electron-withdrawing groups (e.g., chloro, fluoro) on the aromatic ring, which activate the substrate toward oxidative addition with palladium. However, steric hindrance from the TBDMS group necessitates prolonged reaction times compared to less bulky analogs. Notably, competing Suzuki coupling is minimized by excluding aryl halides from the reaction mixture.
Purification and Characterization
Post-reaction workup involves filtration through Celite to remove palladium residues, followed by solvent evaporation and chromatography. The product is characterized by:
-
1H NMR : Aromatic protons appear as singlet or doublet peaks between δ 6.5–7.5 ppm, with tert-butyl (δ 1.38) and TBDMS (δ 0.2–0.3) signals confirming protection.
-
Mass Spectrometry : ESI-MS typically shows [M+Na]+ ions matching the molecular formula C18H30BClO3Si (calculated 368.8 g/mol).
Scale-Up Considerations
Industrial-scale synthesis requires cost-effective adaptations:
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering the functional groups attached to the phenoxy ring.
Substitution Reactions: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently employed.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for constructing biaryl structures, which are prevalent in many natural products and pharmaceuticals.
Biology and Medicine
In biological and medical research, this compound is used to synthesize molecules that can act as inhibitors or modulators of biological pathways. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds that can be tested for biological activity.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane exerts its effects is primarily through its participation in cross-coupling reactions. The palladium-catalyzed process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the biaryl product. The molecular targets and pathways involved are those typical of palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Boronate Esters
Key Observations :
- Electron-Withdrawing Groups: The 3-chloro substituent in the target compound enhances electrophilicity at the boronate site, facilitating cross-coupling reactions compared to non-halogenated analogs .
- Protecting Groups: TBS ethers (as in the target compound) offer superior stability under basic conditions compared to esters (e.g., tert-butyl benzoate) or free phenols .
Key Observations :
- Cross-Coupling Efficiency : The target compound’s synthesis via Suzuki coupling (48% yield) is less efficient than silylation reactions (e.g., 91% in ), likely due to steric hindrance from the TBS group .
- Reagent Impact : Use of t-BuPh₂SiCl in achieves near-quantitative yields, highlighting the importance of silylating agents in optimizing reactions.
Physicochemical Properties
Table 3: Spectroscopic and Chromatographic Data
Key Observations :
- TBS vs. TMS : The tert-butyldimethylsilyl group in the target compound shields aromatic protons, upfield-shifting ¹H NMR signals compared to TMS analogs (e.g., δ 0.25 for TMS vs. δ 1.25 for TBS) .
- Chromatographic Behavior : The Rf value of 0.39 (95:5 pentane/ether) for a related TBS-protected boronate suggests moderate polarity, aligning with the target compound’s expected behavior .
Biological Activity
tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound notable for its unique structural features and significant applications in organic synthesis and medicinal chemistry. This compound contains a pyrrolo[2,3-B]pyridine core and a dioxaborolane moiety, which contribute to its biological activity through interactions with various molecular targets.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- tert-butyl group : Enhances solubility and stability.
- Chloro-substituent : Potentially increases biological activity by influencing reactivity.
- Dioxaborolane moiety : Known for forming reversible covalent bonds with diols and nucleophiles.
Molecular Formula
The biological activity of this compound is attributed to its ability to:
- Interact with Enzymes : The dioxaborolane moiety allows for reversible covalent bonding with nucleophilic sites on enzymes, potentially modulating their activity.
- Target Kinases and Receptors : The pyrrolo[2,3-B]pyridine core can interact with various biological targets such as kinases and receptors, which may lead to therapeutic effects.
Biological Activity Overview
Research has shown that this compound exhibits significant biological activities:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Modulates the activity of specific enzymes through reversible covalent bonding. |
| Receptor Interaction | Potentially affects receptor signaling pathways involved in various physiological processes. |
| Molecular Probes Development | Useful in designing probes for biochemical assays due to its reactivity with nucleophiles. |
Case Studies
Several studies have explored the biological implications of this compound:
- Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific kinases involved in cancer pathways. For example, a study demonstrated that it significantly reduced the activity of a target kinase in vitro, suggesting potential use as an anticancer agent.
- Receptor Binding Affinity : Another study focused on the binding affinity of this compound to G-protein coupled receptors (GPCRs). The results showed that it could modulate receptor activity, indicating its potential as a therapeutic agent in treating diseases related to GPCR dysfunction.
- Biochemical Assays : The dioxaborolane moiety's ability to form reversible covalent bonds has been utilized in developing molecular probes for monitoring enzyme activities in live cells.
Research Findings
Recent findings highlight the versatility of this compound in various applications:
- Synthesis Pathways : The synthesis typically involves multiple steps that enhance yield and purity. Advanced synthetic methodologies have been developed to optimize these processes.
- Therapeutic Applications : Ongoing research is investigating its potential as a therapeutic agent against various diseases due to its unique mechanism of action.
Q & A
Q. What are the optimal synthetic strategies for preparing tert-butyl(3-chloro-5-(dioxaborolan)phenoxy)dimethylsilane?
Methodological Answer: The compound is typically synthesized via sequential functionalization of the phenolic core. A common approach involves:
Borylation : Introduce the dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
Chlorination : Electrophilic substitution or directed ortho-metalation (DoM) with Cl₂ or N-chlorosuccinimide (NCS) to install the chloro group.
Silane Protection : React the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) .
Key Considerations:
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a multi-technique approach:
Q. What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating .
- Moisture Sensitivity : Hydrolyzes in protic solvents (e.g., MeOH, H₂O). Store under inert gas (N₂/Ar) at 2–8°C .
- Light Sensitivity : Protect from UV exposure to prevent boronate ester degradation .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl and silane groups influence Suzuki-Miyaura cross-coupling efficiency?
Methodological Answer: The bulky tert-butyl and silyl ether groups reduce reactivity by:
Q. How can computational modeling predict regioselectivity in C–H borylation reactions using this compound?
Methodological Answer:
- DFT Calculations : Model the transition state for C–H activation. The chloro group directs borylation to the para position (ΔG‡ ≈ 18–22 kcal/mol) .
- Electrostatic Potential Maps : Identify electron-deficient aryl regions favoring Pd insertion .
Experimental Validation: - Compare predicted vs. observed product ratios via GC-MS or HPLC .
Q. What strategies resolve contradictions in reported yields for Pd-catalyzed reactions involving this compound?
Methodological Answer: Contradictions arise from:
- Catalyst Purity : Impure Pd sources (e.g., Pd(OAc)₂) reduce yields. Use commercially validated catalysts (e.g., Sigma-Aldryl, ≥99.9%) .
- Oxygen Sensitivity : Trace O₂ inhibits Pd(0) intermediates. Rigorously degas solvents and use Schlenk techniques .
Data Reconciliation: - Report yields with detailed reaction parameters (temperature, solvent, catalyst batch) .
Q. Can this compound undergo in situ derivatization for one-pot multicomponent reactions?
Methodological Answer: Yes, via:
Desilylation : Treat with TBAF (1.0 M in THF) to expose the phenol.
Consecutive Coupling : React with aryl halides in the same pot .
Example:
- tert-Butyl(3-chloro-5-(dioxaborolan)phenoxy)dimethylsilane → Phenol → Suzuki coupling with 4-bromotoluene (85% yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
